REACTION_CXSMILES
|
[CH:1]1([CH2:11][CH2:12][C:13](O)=[O:14])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][O:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH:1]1([CH2:11][CH2:12][CH2:13][OH:14])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][O:2]1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
0.5054 g
|
Type
|
reactant
|
Smiles
|
C1(OCCC2=CC=CC=C12)CCC(=O)O
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.1021 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
After the mixture had stirred for 30 min at 0°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
it is quenched slowly with water (0.10 ml) water
|
Type
|
STIRRING
|
Details
|
to stir for 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
An aqueous sodium hydroxide solution (15%, 0.10 ml) is added
|
Type
|
STIRRING
|
Details
|
again the reaction stirred 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
After a final addition of water (0.3 ml) the solids
|
Type
|
CUSTOM
|
Details
|
are removed by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
WASH
|
Details
|
The filtrate is washed with saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product is chromatographed on silica gel eluting with methanol/dichloromethane (2/98)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(OCCC2=CC=CC=C12)CCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |